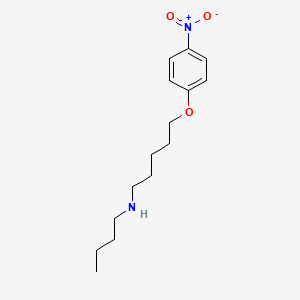
4-chloro-N-(4-chlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-chlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is commonly known as CB-1 antagonist, and it is a potent inhibitor of the cannabinoid receptor CB-1.
科学研究应用
4-chloro-N-(4-chlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has several potential applications in scientific research. One of the most significant applications of this compound is in the study of the endocannabinoid system. The endocannabinoid system plays a crucial role in various physiological processes, including pain, mood, appetite, and memory. The CB-1 receptor is a key component of the endocannabinoid system, and the inhibition of this receptor by this compound can help researchers better understand the role of the endocannabinoid system in various physiological processes.
作用机制
The mechanism of action of 4-chloro-N-(4-chlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide involves the inhibition of the CB-1 receptor. This receptor is primarily located in the central nervous system and plays a crucial role in various physiological processes, including pain, mood, appetite, and memory. The inhibition of this receptor by this compound can lead to a reduction in the activity of the endocannabinoid system, resulting in various physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied in scientific research. This compound has been shown to have a significant impact on various physiological processes, including pain, mood, appetite, and memory. The inhibition of the CB-1 receptor by this compound can lead to a reduction in the activity of the endocannabinoid system, resulting in various physiological effects.
实验室实验的优点和局限性
4-chloro-N-(4-chlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide has several advantages and limitations for lab experiments. One of the main advantages of this compound is its potent inhibition of the CB-1 receptor, which makes it an excellent tool for studying the endocannabinoid system. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 4-chloro-N-(4-chlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide. One of the most significant directions is the development of new synthesis methods to improve the yield and purity of the final product. Another direction is the study of the potential applications of this compound in various fields, including medicine and agriculture. Finally, further research is needed to better understand the mechanism of action of this compound and its potential effects on various physiological processes.
Conclusion:
This compound is a complex chemical compound that has been extensively studied in scientific research. This compound has several potential applications in various fields, including the study of the endocannabinoid system. The synthesis method of this compound is complex, and several modifications of the synthesis method have been proposed to improve the yield and purity of the final product. Further research is needed to better understand the mechanism of action of this compound and its potential effects on various physiological processes.
合成方法
The synthesis of 4-chloro-N-(4-chlorobenzyl)-N-(2,6-dioxo-1-piperidinyl)benzamide is a complex process that involves several steps. The first step involves the reaction of 4-chlorobenzylamine with 4-chlorobenzoyl chloride to form N-(4-chlorobenzyl)-4-chlorobenzamide. The second step involves the reaction of N-(4-chlorobenzyl)-4-chlorobenzamide with 2,6-dioxopiperidine to form this compound. The synthesis of this compound has been extensively studied, and several modifications of the synthesis method have been proposed to improve the yield and purity of the final product.
属性
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)methyl]-N-(2,6-dioxopiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c20-15-8-4-13(5-9-15)12-22(23-17(24)2-1-3-18(23)25)19(26)14-6-10-16(21)11-7-14/h4-11H,1-3,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRZPZGKBGHQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)N(CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-furyl]benzoic acid](/img/structure/B5007015.png)

![N-[4-({[4-chloro-3-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5007026.png)

![5-isopropenyl-3-methyl-1-[(4-methylphenyl)sulfonyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5007042.png)
![2-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5007049.png)
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5007060.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5007095.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5007103.png)

![methyl 4-{[(2-fluorophenyl)amino]methyl}benzoate](/img/structure/B5007115.png)